molecular formula C20H29NO3 B2416652 Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate CAS No. 130473-99-3

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate

Cat. No. B2416652
CAS RN: 130473-99-3
M. Wt: 331.456
InChI Key: XAJSVSVWWTZEEF-UHFFFAOYSA-N
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Description

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that has been used to treat depression, anxiety, and other related disorders. Moclobemide is a unique drug that has a different mechanism of action compared to other antidepressants.

Mechanism of Action

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been extensively studied, making it a well-understood drug. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and must be administered multiple times per day. This compound also has a narrow therapeutic window, meaning that the dosage must be carefully controlled.

Future Directions

There are a number of future directions for research on Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in treating substance abuse disorders. Another area of interest is the development of new RIMA drugs with improved efficacy and fewer side effects. Overall, this compound is a promising drug that has the potential to be used in a number of different applications.

Synthesis Methods

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is synthesized by reacting 4-chlorobenzylmorpholine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with ethyl chloroformate to form this compound. The process of synthesizing this compound is relatively simple and can be done in a laboratory setting.

Scientific Research Applications

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has been extensively studied in scientific research for its ability to treat depression and related disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-19(22)20(11-7-4-8-12-20)18(17-9-5-3-6-10-17)21-13-15-23-16-14-21/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJSVSVWWTZEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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